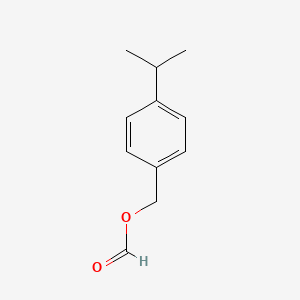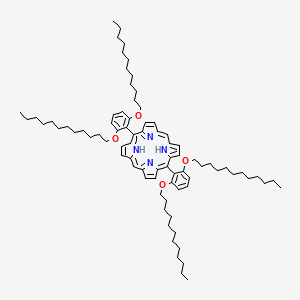
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a carbazole core linked to a diphenylpyrimidine moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its phosphorylation activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share the diphenylpyrimidine moiety and exhibit similar biological activities.
Carbazole derivatives: Compounds with a carbazole core are known for their electronic properties and are used in OLEDs and other electronic applications.
Uniqueness
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is unique due to its combined structural features of both carbazole and diphenylpyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C34H23N3 |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H |
InChI-Schlüssel |
DKIOMAZJFOJYTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)


